4-(6,7-Dimethoxyquinolin-4-yloxy)phenol - 347405-65-6

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Catalog Number: EVT-3178793
CAS Number: 347405-65-6
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline, often from commercially available starting materials like 3,4-dimethoxyaniline. []
  • Step 2: Reaction of 4-chloro-6,7-dimethoxyquinoline with hydroquinone in the presence of a base like potassium carbonate, under heating. This SNAr reaction leads to the formation of the desired ether linkage. [, ]

Technical Details:

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 130°C). []
  • Yield: Optimized reaction conditions can provide a yield of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol exceeding 80%. []
Chemical Reactions Analysis
  • Alkylation: This reaction introduces an alkyl group to the phenolic oxygen, forming an ether. This modification can alter the molecule's lipophilicity and binding properties. []
  • Acylation: Introducing an acyl group (RCO-) forms an ester. This reaction is frequently used to couple the scaffold with diverse carboxylic acids, yielding amide derivatives with varying pharmacological activities. [, , , , ]
  • Urea Formation: Reacting with isocyanates can form urea derivatives. These derivatives are frequently explored for their potential as kinase inhibitors. []
Mechanism of Action
  • Competitive Inhibition: The molecule competes with the natural substrate for binding to the enzyme's active site, thus blocking its activity. []
  • Mixed Inhibition: The molecule exhibits a combination of competitive and non-competitive inhibition mechanisms. []
Applications
  • c-KIT Kinase: Derivatives of this compound exhibit potent inhibitory activity against both wild-type and mutated forms of c-KIT kinase, a therapeutic target for gastrointestinal stromal tumors (GISTs). [, ] Notably, these inhibitors show efficacy even against the T670I gatekeeper mutant, which confers resistance to other c-KIT inhibitors like imatinib. []
  • VEGFR-2 Kinase: Derivatives have demonstrated significant inhibition of VEGFR-2 kinase, a key player in angiogenesis (blood vessel formation), making them potential candidates for treating cancer and other diseases characterized by aberrant angiogenesis. [, ]
  • BRAF Kinase: This compound serves as a starting point for developing inhibitors targeting the BRAF V600E mutant, a common oncogenic driver in various cancers, including melanoma. []
Future Directions
  • Development of more selective kinase inhibitors: While existing derivatives show promise, enhancing selectivity for specific kinases over others could improve therapeutic efficacy and reduce off-target effects. []
  • Optimization of pharmacokinetic properties: Research could focus on improving drug-like characteristics like absorption, distribution, metabolism, and excretion (ADME) of the derivatives to enhance their bioavailability and in vivo efficacy. [, ]

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)

  • Compound Description: Cabozantinib is a known inhibitor of MET and vascular endothelial growth factor receptor (VEGFR-2), approved for treating various carcinomas, including medullary thyroid and renal cancers. [] Recent studies suggest its potential effectiveness against osteosarcoma. []
  • Relevance: This compound shares the core structure of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, with the addition of an N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide substituent on the phenol group. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor designed to combat drug-acquired mutations like cKIT T670I, which often lead to drug resistance. [] This compound exhibits strong antiproliferative effects against GIST cancer cell lines, inhibits c-KIT mediated signaling pathways, and induces apoptosis. []
  • Relevance: While structurally similar to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, CHMFL-KIT-8140 possesses a quinoline moiety connected at the 3-position instead of the 4-position and features a complex substituent attached to the phenol group. []
  • Compound Description: CHMFL-KIT-64 is a novel c-KIT kinase inhibitor developed from CHMFL-KIT-8140. [] It demonstrates potent activity against both wild-type c-KIT and a broad spectrum of drug-resistant mutants, including the challenging T670I mutation. [] Notably, CHMFL-KIT-64 exhibits improved bioavailability compared to its predecessor. []
  • Relevance: This compound retains the core structure of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol and features a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide group attached to the phenol. [] This structural similarity contributes to its potent inhibition of c-KIT kinase. []

N-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496)

  • Compound Description: CEP-32496 acts as a potent and orally efficacious inhibitor of BRAF(V600E), a mutated protein kinase frequently implicated in uncontrolled cellular growth and tumor development. [] This compound displays high potency against BRAF(V600E)-dependent cell lines and demonstrates selective cytotoxicity for tumor cells harboring the BRAF(V600E) mutation over those with wild-type BRAF. []
  • Relevance: CEP-32496 bears a close structural resemblance to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, with the key distinction being the replacement of the quinoline core with a 6,7-dimethoxyquinazoline moiety. [] This modification likely contributes to its specific inhibitory activity against BRAF(V600E). []

(R)-2-(4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide (Compound 1)

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It exhibits a distinct core structure, (R)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, shared with compound 2 in the same study. []
  • Relevance: While not directly analogous to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, this compound falls under the broader category of heterocyclic compounds with potential medicinal properties, similar to the target compound. []
  • Compound Description: This compound is another potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It shares the core structure, (R)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, with compound 1 in the same study. []
  • Relevance: Similar to compound 1, although not a direct structural analog of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, this compound belongs to the same broad class of heterocyclic compounds known for their potential pharmaceutical applications, aligning it with the target compound. []

Properties

CAS Number

347405-65-6

Product Name

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyphenol

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C17H15NO4/c1-20-16-9-13-14(10-17(16)21-2)18-8-7-15(13)22-12-5-3-11(19)4-6-12/h3-10,19H,1-2H3

InChI Key

QVVCSEHIAWISPY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.